[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (molecular formula: C₁₂H₉ClO₅, molecular weight: 268.65 g/mol) is a coumarin-derived acetic acid derivative. Its structure features a chlorinated coumarin core substituted with a methyl group at position 4 and an acetic acid moiety linked via an ether bond at position 7 (Figure 1).
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRVNXQUKBLRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354808 | |
| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326102-48-1 | |
| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326102-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
Biochemical Analysis
Biochemical Properties
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby modulating inflammatory responses.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation. Furthermore, it impacts cellular metabolism by inhibiting key enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication. Additionally, this compound can interact with proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production. These interactions result in the modulation of gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on bacterial growth and inflammatory responses, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without notable toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These interactions can influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. This localization is essential for its interactions with target biomolecules and the modulation of cellular processes.
Biological Activity
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, is recognized for its diverse biological activities. Coumarins are a class of compounds known for their potential therapeutic effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₂H₉ClO₅, with a molecular weight of 268.65 g/mol. Its structure consists of a chromen-2-one core with chloro and methyl substitutions, which influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClO₅ |
| Molecular Weight | 268.65 g/mol |
| CAS Number | 326102-48-1 |
| Chemical Class | Coumarin derivative |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, this compound showed moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as chloramphenicol and ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 100 | Chloramphenicol |
| Escherichia coli | 100 | Ciprofloxacin |
| Pseudomonas aeruginosa | 100 | Chloramphenicol |
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. Its mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The antioxidant activity was assessed using in vitro assays measuring the ability to inhibit lipid peroxidation.
The biological activity of this compound is attributed to its interaction with specific biological targets. The chromenone structure allows it to bind effectively to enzymes and receptors involved in oxidative stress and inflammation pathways. This binding can inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted between this compound and other coumarin derivatives:
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| This compound | Moderate | High |
| Methyl [(6-chloro-4-methyl-2H-chromen-7-yloxy)]acetate | Moderate | Moderate |
| Ethyl [(6-chloro-4-methylcoumarin)]acetate | Low | High |
This table illustrates that while all compounds exhibit some level of biological activity, the specific substitutions on the coumarin skeleton significantly influence their efficacy.
Case Studies
Several studies have highlighted the potential therapeutic applications of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy]acetic acid:
- Anticancer Studies : Research indicates that coumarin derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : In animal models, this compound has shown promise in reducing inflammation markers, suggesting potential use in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that the antioxidant properties may confer neuroprotective effects in models of neurodegenerative diseases.
Scientific Research Applications
The biological activities of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are primarily attributed to its antioxidant, antimicrobial, and anticancer properties. Below are detailed findings from various studies:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage. In vitro studies have shown that it protects cells from oxidative stress induced by hydrogen peroxide, thereby enhancing cell viability .
Antimicrobial Effects
The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains and fungi. Studies have reported effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can selectively target cancer cell lines while sparing normal cells, showcasing its therapeutic promise in oncology .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the development of new drugs with improved efficacy and safety profiles. Its derivatives are being explored for their potential to treat various diseases, including cancer and infectious diseases.
Agriculture
The compound's antimicrobial properties extend to agricultural applications, where it can be used as a natural pesticide or fungicide. Its ability to inhibit plant pathogens may provide an eco-friendly alternative to synthetic agrochemicals .
Material Science
In material science, coumarin derivatives like this compound are being investigated for their potential use in developing novel materials with enhanced properties such as UV protection and biocompatibility .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Coumarin-Acetic Acid Derivatives
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituent type, position, and the nature of the carboxylic acid chain. Key comparisons include:
Table 1: Structural Comparison of Selected Coumarin-Acetic Acid Derivatives
- Chlorine vs.
- Acetic Acid Chain Length: Derivatives with longer chains (e.g., hexanoic acid in ) may exhibit altered solubility and binding affinity compared to the shorter acetic acid chain.
Physicochemical Properties
- Solubility: The chloro group enhances lipophilicity (log P ≈ 2.5–3.0 estimated) compared to non-chlorinated analogs (log P ≈ 1.8–2.2) .
- Thermal Stability : Methyl and chloro substituents likely increase melting points relative to unsubstituted coumarins.
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with a hydroxy-substituted coumarin intermediate, specifically 7-hydroxy-6-chloro-4-methylcoumarin, which serves as the nucleophilic phenolic component. The oxyacetic acid side chain is introduced via an etherification reaction with a suitable acylating agent, commonly chloroacetic acid or its derivatives.
Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Coumarin Core Synthesis | Pechmann condensation: substituted resorcinol + ethyl acetoacetate, acid catalyst (e.g., sulfuric acid) | Formation of 6-chloro-4-methyl-7-hydroxycoumarin |
| 2 | Etherification | 7-hydroxycoumarin + chloroacetic acid (or chloroacetate salt) in presence of base (e.g., K2CO3), solvent DMF or acetone, reflux | Formation of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via nucleophilic substitution on chloroacetic acid |
| 3 | Purification | Recrystallization or chromatographic techniques | Isolation of pure product |
Reaction Mechanism Insights
- Pechmann Condensation: Acid-catalyzed condensation of phenolic compound with β-ketoester forms the coumarin ring.
- Etherification: Phenolic oxygen attacks the electrophilic carbon of chloroacetic acid, displacing chloride ion and forming the ether linkage.
- Base Role: Deprotonates phenol to phenolate ion, enhancing nucleophilicity.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Catalyst | Concentrated sulfuric acid (for Pechmann) | Efficient ring closure, high yield |
| Solvent | DMF, acetone, or acetonitrile (etherification) | Good solubility and reaction rate |
| Base | Potassium carbonate or sodium hydride | Facilitates phenolate formation, improves substitution efficiency |
| Temperature | Reflux (80–120°C) | Ensures complete conversion |
| Reaction Time | 4–12 hours | Sufficient for full etherification |
Comparative Table of Related Coumarin Derivative Syntheses
Research Findings and Analytical Data
-
- NMR: Characteristic signals for coumarin aromatic protons, methyl group at 4-position, and methylene protons of the oxyacetic acid side chain.
- IR: Strong absorption for lactone carbonyl (~1700 cm⁻¹), carboxylic acid (~2500–3300 cm⁻¹), and ether C–O stretch (~1100 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with C12H9ClO5 (m/z 268.65).
Purity and Yield: Optimized reaction conditions yield 70–85% pure compound after recrystallization.
Stability: The compound is stable under normal laboratory conditions but sensitive to strong bases and prolonged heating which may cause hydrolysis.
Summary of Preparation Method
| Stage | Description |
|---|---|
| Coumarin synthesis | Pechmann condensation to form 7-hydroxy-6-chloro-4-methylcoumarin |
| Etherification | Reaction of phenolic hydroxyl with chloroacetic acid under basic reflux conditions |
| Purification | Recrystallization and chromatographic techniques to isolate pure compound |
This approach is consistent with the synthesis of similar chromen-7-yl oxyacetic acids and coumarin derivatives, ensuring reproducibility and scalability for research and potential pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives can be prepared by refluxing the parent coumarin-acetic acid with hydrazine hydrate in ethanol, followed by precipitation in ice-cold water and recrystallization . Modifications at the 7-hydroxy group often involve alkylation or esterification using reagents like ethyl bromoacetate under reflux conditions .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?
Key methods include:
Q. What in vitro models are appropriate for initial bioactivity screening of this compound?
Acetylcholinesterase inhibition assays are commonly used. Example protocol:
- Incubate brain homogenate supernatant with the compound at 37°C.
- Measure absorbance changes over 90 s using an auto-analyzer.
- Calculate activity using ΔAbsorbance/min and standardized equations .
Advanced Research Questions
Q. What strategies resolve conflicting crystallographic data during structural elucidation of coumarin derivatives?
Q. How can researchers design experiments to assess structure-activity relationships (SAR) of derivatives?
- Substituent variation : Introduce groups (e.g., halogens, arylidene hydrazides) at the 7-oxyacetic acid position to modulate electronic and steric effects .
- Biological testing : Screen derivatives against target enzymes (e.g., acetylcholinesterase) and correlate activity with substituent properties .
Q. What advanced spectroscopic techniques confirm regioselectivity in derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.
- X-ray crystallography : Definitive proof of regiochemistry via bond-length analysis (e.g., C=O at 2-oxo position) .
Q. How should discrepancies between computational and experimental electronic property data be addressed?
- Re-evaluate computational parameters (e.g., solvent effects, basis sets).
- Validate with experimental UV-Vis spectroscopy or electrochemical measurements (e.g., cyclic voltammetry) .
Q. What methodologies enable covalent conjugation of this compound to polymeric carriers?
- Carbodiimide chemistry : Activate the carboxylic acid group with CDI in DMSO, then react with hydroxyl-rich polymers (e.g., dextran) at 80°C .
- Precipitation : Purify conjugates using ethanol, followed by vacuum drying to avoid hydrolysis .
Methodological Challenges
Q. How should hygroscopic intermediates be handled during synthesis?
- Conduct reactions under anhydrous conditions (e.g., nitrogen atmosphere).
- Store intermediates in desiccators with silica gel and characterize immediately after synthesis .
Q. How can researchers differentiate true bioactivity from assay artifacts?
- Controls : Include vehicle-only and known inhibitor samples.
- Orthogonal assays : Validate hits using fluorescence-based or radiometric enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
